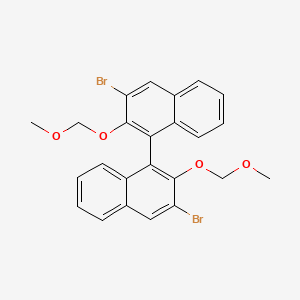
Nickel bis(trifluoromethylsulfonyl)imide
Overview
Description
Nickel bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C4F12N2NiO8S4. It is known for its applications in surface treatment, synthesis, and catalysis. This compound is also utilized as an ionic liquid in various chemical processes .
Scientific Research Applications
Nickel bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: Research into potential therapeutic applications, including its use in drug delivery systems and as a component in medical devices.
Industry: this compound is employed in surface treatments, coatings, and as an ionic liquid in electrochemical applications .
Mechanism of Action
Target of Action
Nickel bis(trifluoromethylsulfonyl)imide, also known as Nickel,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, is primarily used in the field of surface treatment, synthesis, and catalysis . It is also used as an ionic liquid in synthesis . .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy . As an ionic liquid, it may interact with other compounds to alter their physical or chemical properties .
Biochemical Pathways
As a catalyst, it may be involved in a variety of chemical reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
As an ionic liquid, it is soluble in water , which could potentially influence its bioavailability.
Result of Action
As a catalyst, it likely accelerates chemical reactions without being consumed in the process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and activity may be sensitive to oxygen exposure and temperature.
Safety and Hazards
Nickel bis(trifluoromethylsulfonyl)imide may cause cancer and severe skin burns and eye damage . It may also cause an allergic skin reaction . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood .
Future Directions
Nickel bis(trifluoromethylsulfonyl)imide has potential applications in the field of energy storage. It has been reviewed for its role in improving the electrochemical activity of lithium-ion batteries . Its high dissociation and conductivity make it a promising candidate for enhancing the properties of lithium-ion batteries .
Biochemical Analysis
Biochemical Properties
Nickel bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a catalyst in several biochemical processes, facilitating the conversion of substrates into products. It interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic efficiency. The nature of these interactions involves the coordination of the nickel ion with the active sites of the enzymes, leading to increased reaction rates and improved product yields .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. This compound can induce oxidative stress in cells, resulting in the activation of stress response pathways. Additionally, it has been observed to alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under inert atmospheric conditions and at low temperatures (2-8°C) . Prolonged exposure to environmental factors such as light and moisture can lead to its degradation. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance metabolic activity and improve physiological functions. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been identified, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as dehydrogenases and kinases, leading to changes in the production and utilization of metabolic intermediates. Additionally, it can affect the levels of metabolites involved in energy production, biosynthesis, and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, affinity for transporters, and cellular uptake mechanisms. Accumulation of this compound in specific tissues can lead to localized effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences energy production and metabolic processes. Its subcellular distribution is essential for understanding its role in cellular physiology and pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nickel bis(trifluoromethylsulfonyl)imide typically involves the reaction of nickel salts with bis(trifluoromethylsulfonyl)imide anions. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: Nickel bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of nickel.
Substitution: The compound can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel complexes with different functional groups .
Comparison with Similar Compounds
Nickel bis(trifluoromethylsulfonyl)imide is unique compared to other similar compounds due to its high stability and low toxicity. Similar compounds include:
- Nickel bis(trifluoromethanesulfonyl)imide
- Nickel bis(trifluoromethanesulfonimide)
- Bis[bis(trifluoromethylsulfonyl)amino]nickel(II)
These compounds share similar chemical properties but may differ in their reactivity and specific applications. This compound stands out due to its versatility and effectiveness in various chemical processes .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;nickel(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSIQAHVPEYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2NiO8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103287 | |
| Record name | Nickel bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207861-63-0 | |
| Record name | Nickel bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207861-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


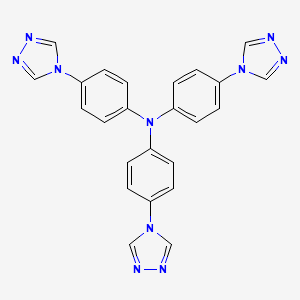

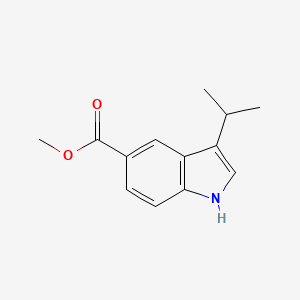


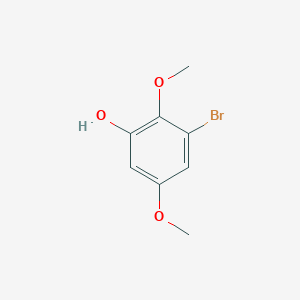
![2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)
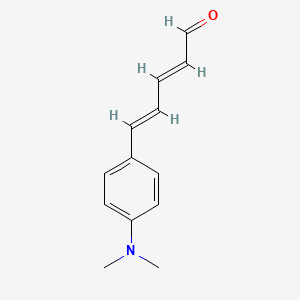
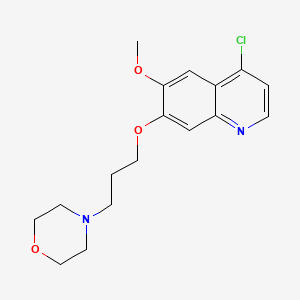
![[1,1'-Biphenyl]-2,2',4,4'-tetracarboxylic acid](/img/structure/B3177696.png)
![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)
![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)
![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)
